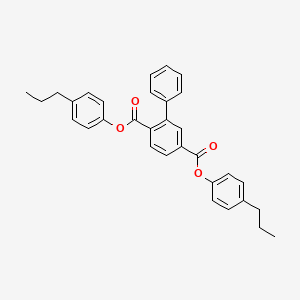![molecular formula C27H24FN3O B10892796 [4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10892796.png)
[4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the fluorophenyl group is introduced through nucleophilic substitution reactions.
Quinoline Ring Synthesis: The quinoline ring is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the fluorophenyl-piperazine intermediate with the methylphenyl-quinoline intermediate under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(2-fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and quinoline moieties may contribute to binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid
Uniqueness
[4-(2-Fluorophenyl)piperazino][2-(2-methylphenyl)-4-quinolyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorophenyl group and a quinoline ring is relatively rare, providing opportunities for novel interactions and applications.
Properties
Molecular Formula |
C27H24FN3O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H24FN3O/c1-19-8-2-3-9-20(19)25-18-22(21-10-4-6-12-24(21)29-25)27(32)31-16-14-30(15-17-31)26-13-7-5-11-23(26)28/h2-13,18H,14-17H2,1H3 |
InChI Key |
FNXWMWNMZFJCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10892714.png)

![3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892726.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892740.png)
![N'-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B10892743.png)

![N-(4-{[2-methoxy-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B10892766.png)
![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10892773.png)
methanone](/img/structure/B10892781.png)
![N-(3-{[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B10892784.png)
![4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10892793.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892803.png)
![2-(3-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B10892829.png)
